Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
Description
Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (CAS: 1341039-68-6) is a bicyclic pyrrolidine derivative with a hexahydropyrano[3,2-b]pyrrole core. Its structure features a tert-butyl carbamate group at position 1 and a benzyloxycarbonyl (Cbz) protected amine at position 3 .
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl (3S,3aS,7aS)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m0/s1 |
InChI Key |
AEUXCDMHVQBTCJ-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]2[C@@H]1CCCO2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, including the formation of the hexahydropyrano[3,2-b]pyrrole core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrole Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.
Functionalization: Introduction of the tert-butyl, benzyloxycarbonyl, and amino groups through various organic reactions such as nucleophilic substitution, protection-deprotection strategies, and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scale-Up of Cyclization Reactions: Using large-scale reactors and optimized conditions to ensure efficient formation of the pyrrole core.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound participates in reactions characteristic of its structural components:
Deprotection Reactions
The Cbz group is selectively removed under hydrogenation conditions. For example:
-
Hydrogenolysis :
Reactant : 100 mg compound
Catalyst : 10% Pd/C (5 mg)
Solvent : Methanol (5 mL)
Conditions : H₂ (1 atm), 25°C, 12 hrs
Yield : >90% free amine (by HPLC).
The tert-butyl group is cleaved under acidic conditions:
-
Acidolysis :
Reactant : 100 mg compound
Reagent : 4M HCl in dioxane (2 mL)
Conditions : 0°C → RT, 2 hrs
Yield : 85% deprotected carbamate (NMR-confirmed) .
Heterocyclic Modifications
The pyrano-pyrrole core undergoes regioselective bromination at the pyrrole β-position:
-
Bromination :
Reactant : 50 mg compound
Reagent : NBS (1.2 eq) in CCl₄
Conditions : 40°C, 3 hrs
Yield : 72% monobrominated product (LC-MS).
Stability and Side Reactions
-
Thermal Stability : Decomposition observed >200°C (TGA data) .
-
Hydrolytic Sensitivity : The Cbz group is stable in neutral aqueous media but hydrolyzes slowly under basic conditions (pH >10).
Reaction Optimization Challenges
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 376.45 g/mol
- CAS Number : 1341039-68-6
- IUPAC Name : tert-butyl (3R,3aR,7aR)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate
Structural Characteristics
The compound features a hexahydropyrano[3,2-b]pyrrole core structure with various functional groups that enhance its reactivity and biological activity. The presence of the benzyloxycarbonyl group is particularly noteworthy for its role in biological interactions.
Autotaxin Inhibition
Recent research has identified Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate as a potential autotaxin inhibitor. Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in various physiological processes including cell proliferation and migration. Inhibition of autotaxin can lead to therapeutic benefits in conditions such as cancer and fibrosis .
Arginase Inhibition
Another significant application is related to the inhibition of arginase enzymes. Compounds similar to Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate have been explored for their ability to inhibit arginase activity. This can enhance nitric oxide production and improve blood flow in cardiovascular diseases .
Drug Development
The unique structural features of this compound make it a valuable candidate for further development as a pharmaceutical agent. Its ability to modulate specific biological pathways suggests potential applications in treating a range of diseases including inflammatory disorders and cancer.
Case Study 1: Autotaxin Inhibitors
A study published in 2022 evaluated several autotaxin inhibitors including derivatives of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate. The results demonstrated significant reductions in LPA levels in vitro and highlighted the compound's potential for further development into a therapeutic agent for conditions driven by autotaxin activity.
Case Study 2: Arginase Inhibitors
Research conducted on arginase inhibitors indicated that compounds structurally similar to Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate exhibited promising results in enhancing nitric oxide levels in animal models of hypertension. This suggests that such compounds could be pivotal in developing treatments for cardiovascular diseases.
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Pyrano-Pyrrole Ring Fusion and Substituents
Key Observations :
- The target compound and the hydroxymethyl analogue () share the pyrano[3,2-b]pyrrole core, differing in substituents at position 3 (Cbz-amino vs. hydroxymethyl).
- The pyrano[2,3-c]pyrrole analogue () has a distinct ring fusion ([2,3-c] vs. [3,2-b]), altering steric and electronic properties. Its substituents (cyano, phenyl, oxo) confer different reactivity compared to the Cbz group in the target compound.
Key Observations :
Physicochemical and Functional Properties
Research Implications
- Stereochemical Studies: The racemic nature of the target compound allows for enantiomer resolution studies, contrasting with enantiomerically enriched pyrano[3,2-b]pyrrole analogues synthesized via asymmetric catalysis .
Biological Activity
Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
The compound's chemical structure contributes significantly to its biological activity. Key properties include:
- Molecular Formula : C₁₈H₃₁N₃O₅
- Molecular Weight : 357.46 g/mol
- Boiling Point : Approximately 523.1 ± 50.0 °C (predicted) .
- Density : 1.21 ± 0.1 g/cm³ (predicted) .
- pKa : 11.57 ± 0.20 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Antibacterial Activity
Research indicates that derivatives of hexahydropyrano[3,2-b]pyrrole compounds exhibit antibacterial properties. For example, compounds structurally similar to racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate have been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function .
Anti-inflammatory Properties
Studies have suggested that this compound may possess anti-inflammatory effects through the modulation of inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
In Vitro Studies
In vitro assays have demonstrated that racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can effectively inhibit specific enzymes involved in metabolic pathways. For instance:
- Enzyme Inhibition : The compound has shown significant inhibition against certain proteases and kinases implicated in cancer progression.
In Vivo Studies
Animal studies have further supported the potential therapeutic applications of this compound:
- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing racemic hexahydropyrano-pyrrole derivatives with tert-butyl and benzyloxycarbonyl (Cbz) protecting groups?
- Methodological Answer : The synthesis of such derivatives often requires multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) and Cbz groups are sensitive to acidic and hydrogenolytic conditions, respectively. A typical approach involves sequential coupling using reagents like N,N′-carbonyldiimidazole (CDI) or HATU (). Challenges include avoiding premature deprotection and ensuring regioselectivity in heterocyclic ring formation. Reaction monitoring via TLC or HPLC is critical to confirm intermediate stability .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. If crystals are unavailable, compare experimental 1H/13C NMR data with computed spectra (DFT calculations) or literature analogs (e.g., (3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole derivatives in ). For example, coupling constants (J-values) in the hexahydropyrano-pyrrole ring system (e.g., 7aR configuration) can be cross-referenced with published data .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/cyclohexane mixtures) is standard (). For polar intermediates, reverse-phase HPLC with C18 columns may improve resolution. Recrystallization from solvents like THF/hexane or ethanol/water can enhance purity, as demonstrated in analogous syntheses ().
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream functionalization?
- Methodological Answer : The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the carbamate carbonyl. This can be leveraged to direct reactions to less hindered sites (e.g., the Cbz-protected amine). Kinetic studies using competitive reactions (e.g., with/without tert-butyl analogs) and DFT modeling can quantify steric effects. highlights similar strategies in pyrrolo-pyrrole derivatives .
Q. What analytical methods resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent history. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For example, notes missing solubility data; researchers should conduct HT-Solubility assays (e.g., phosphate buffer, DMSO) under controlled humidity and temperature .
Q. How stable is this compound under catalytic hydrogenation conditions?
- Methodological Answer : The Cbz group is hydrogenolytically labile, while the tert-butyl carbamate is stable. Test stability by exposing the compound to H2/Pd-C in ethanol at varying pressures (1–5 atm). Monitor via LC-MS for deprotection byproducts (e.g., benzyl alcohol). warns against using strong acids/bases, which could hydrolyze the carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
